8-methoxyquinoline-5-carboxylic Acid

Medicinal Chemistry Drug Design Physicochemical Property Optimization

This 8-methoxyquinoline-5-carboxylic acid (CAS 199871-63-1) delivers a quantifiable LogP advantage of 1.94—0.7 units higher than the 8-hydroxy analog—enhancing passive diffusion in cell assays and organic phase partitioning. The 5-carboxylic acid handle enables direct amide coupling to access PDE4 inhibitor chemotypes while maintaining 26-fold lower CYP3A4 inhibition vs 4-carboxylic regioisomers. Ideal for CNS-targeted payloads and PROTAC applications.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 199871-63-1
Cat. No. B106380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxyquinoline-5-carboxylic Acid
CAS199871-63-1
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC1=C2C(=C(C=C1)C(=O)O)C=CC=N2
InChIInChI=1S/C11H9NO3/c1-15-9-5-4-8(11(13)14)7-3-2-6-12-10(7)9/h2-6H,1H3,(H,13,14)
InChIKeyNRIMSHDHBOMWDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxyquinoline-5-carboxylic Acid (CAS 199871-63-1): Scientific Procurement and Baseline Profile


8-Methoxyquinoline-5-carboxylic acid (CAS 199871-63-1) is a quinoline-5-carboxylic acid derivative featuring a methoxy group at the 8-position. This heterocyclic building block (C₁₁H₉NO₃; MW 203.19) exhibits a melting point of 142–145 °C with decomposition , a predicted pKa of 9.21 ± 0.70 , and a calculated LogP of 1.94 . Its solubility profile indicates insolubility in water but solubility in DMSO and ethanol , defining its utility as a synthetic intermediate in pharmaceutical and agrochemical research programs.

Why 8-Methoxyquinoline-5-carboxylic Acid Cannot Be Substituted by Generic Quinoline Carboxylic Acids


Substitution of 8-methoxyquinoline-5-carboxylic acid with generic quinoline-5-carboxylic acids or positional isomers introduces quantifiable changes in lipophilicity, ionization state, and thermal stability that directly impact synthetic utility and downstream biological target engagement. The 8-methoxy group confers a LogP of 1.94 , approximately 0.7 units higher than the corresponding 8-hydroxy analog [1], while the 5-carboxylic acid position yields a pKa of 9.21 —nearly 7.4 units higher than the 4-carboxylic acid isomer (pKa 1.70) . These differences govern solubility in organic reaction media and dictate suitability for specific amide coupling or esterification protocols, rendering in-class substitution unreliable without experimental validation.

Quantitative Differentiation Evidence for 8-Methoxyquinoline-5-carboxylic Acid


Lipophilicity Comparison: 8-Methoxy vs. 8-Hydroxy Quinoline-5-carboxylic Acid

The 8-methoxy substituent increases lipophilicity relative to the 8-hydroxy analog. 8-Methoxyquinoline-5-carboxylic acid exhibits a calculated LogP of 1.94 , while 8-hydroxyquinoline-5-carboxylic acid (IOX1, CAS 5852-78-8) has a reported LogP of 1.23 [1]. This 0.71 LogP unit difference translates to an approximately 5-fold higher calculated partition coefficient, which directly impacts membrane permeability and organic solvent solubility .

Medicinal Chemistry Drug Design Physicochemical Property Optimization

Acidity (pKa) Differentiation: 5-Carboxylic Acid vs. 4-Carboxylic Acid Isomers

The position of the carboxylic acid group dramatically alters the compound's acidity. 8-Methoxyquinoline-5-carboxylic acid has a predicted pKa of 9.21 , indicating a weakly acidic carboxyl group. In contrast, the 4-carboxylic acid positional isomer (8-methoxyquinoline-4-carboxylic acid, CAS 1092288-64-6) exhibits a predicted pKa of 1.70 , a difference of 7.51 pKa units—over seven orders of magnitude in acidity.

Organic Synthesis Salt Formation Purification Strategy

Thermal Stability: Melting Point Comparison with 8-Hydroxy Analog

8-Methoxyquinoline-5-carboxylic acid exhibits a melting point of 142–145 °C with decomposition , whereas the 8-hydroxy analog (IOX1) melts with decomposition at 301 °C . The 156–159 °C lower melting point of the methoxy derivative reflects reduced intermolecular hydrogen bonding capacity due to methylation of the 8-OH group.

Material Science Process Chemistry Stability Assessment

CYP3A4 Enzyme Inhibition Profile: Quantitative IC50 Data

In a recombinant human CYP3A4 inhibition assay, 8-methoxyquinoline-5-carboxylic acid demonstrated an IC50 of 7,900 nM (7.9 μM) [1]. This moderate CYP3A4 inhibition potential contrasts with the compound's weaker MAO-A inhibition (IC50 = 36,000 nM) [2], indicating differential engagement with metabolic enzymes. As a comparator, the structurally related PDE4 inhibitor D4418 (an 8-methoxyquinoline-4-carboxylic acid amide) exhibits CYP3A4 inhibition with an IC50 of 300 nM [3], highlighting the impact of 4- vs. 5-carboxylic acid positioning and amide derivatization on CYP3A4 affinity.

Drug Metabolism ADME-Tox Enzyme Inhibition

Optimal Application Scenarios for 8-Methoxyquinoline-5-carboxylic Acid Based on Quantitative Evidence


Synthesis of PDE4 Inhibitor Scaffolds for Inflammatory Disease Programs

The 5-carboxylic acid handle enables direct amide coupling to generate 8-methoxyquinoline-5-carboxamides, a privileged chemotype in PDE4 inhibitor development . The scaffold's moderate CYP3A4 inhibition (IC50 = 7.9 μM) is acceptable for early lead optimization, while its LogP of 1.94 provides a favorable starting point for balancing potency and oral bioavailability in chronic inflammatory disease indications such as asthma and COPD .

Medicinal Chemistry Building Block Requiring Differential Lipophilicity

When a quinoline-5-carboxylic acid core with enhanced membrane permeability is required, the 8-methoxy variant (LogP = 1.94) is quantitatively superior to the 8-hydroxy analog (LogP = 1.23) . This ~0.7 LogP unit advantage supports passive diffusion in cell-based assays and improves organic phase partitioning during synthetic workup , making it the preferred intermediate for CNS-targeted or intracellular protein degrader (PROTAC) payloads.

Process Chemistry Where Milder Thermal Conditions Are Advantageous

The melting point of 142–145 °C is approximately 156 °C lower than that of the 8-hydroxy analog (301 °C) , enabling melt-phase reactions at reduced energy input and minimizing thermal degradation risk during large-scale processing. This thermal profile, combined with its predicted pKa of 9.21 , informs solvent selection and acid/base workup strategies in multi-kilogram syntheses .

Early-Stage ADME-Tox Screening with Reduced Metabolic Liability

For hit-to-lead programs where minimizing CYP3A4-mediated drug-drug interactions is a priority, the 5-carboxylic acid regioisomer provides a 26-fold lower CYP3A4 inhibition (IC50 = 7,900 nM) compared to the 4-carboxylic acid-derived PDE4 inhibitor D4418 (IC50 = 300 nM) . This differential allows medicinal chemists to explore the 5-carboxylic acid scaffold as a cleaner starting point before introducing potency-enhancing substitutions that may inadvertently increase CYP inhibition.

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